Cas no 1021069-98-6 (2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one)

2,2,2-Trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a fluorinated ketone derivative featuring a pyridazine-piperazine scaffold. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for potential applications as a pharmacophore in drug discovery. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety contributes to binding affinity with biological targets. Its phenylpyridazine core may facilitate interactions with aromatic residues in enzyme active sites. The compound is suitable for further derivatization or as a reference standard in biochemical studies. High-purity grades are available for research applications requiring precise structural characterization.
2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one structure
1021069-98-6 structure
Product Name:2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
CAS No:1021069-98-6
MF:C16H15F3N4O
MW:336.311713457108
CID:5939425
PubChem ID:42110634
Update Time:2025-06-08

2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
    • 2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone
    • F5088-0037
    • 2,2,2-trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone
    • AKOS024496258
    • VU0634262-1
    • 1021069-98-6
    • Inchi: 1S/C16H15F3N4O/c17-16(18,19)15(24)23-10-8-22(9-11-23)14-7-6-13(20-21-14)12-4-2-1-3-5-12/h1-7H,8-11H2
    • InChI Key: PCHKFZOAIAHUKJ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(C2=NN=C(C3=CC=CC=C3)C=C2)CC1)C(F)(F)F

Computed Properties

  • Exact Mass: 336.11979560g/mol
  • Monoisotopic Mass: 336.11979560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 49.3Ų

2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one

Recent Advances in the Study of 2,2,2-Trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one (CAS: 1021069-98-6)

The compound 2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one (CAS: 1021069-98-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its trifluoroethyl and phenylpyridazine moieties, has been investigated for its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for researchers in the field.

One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have demonstrated that 2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one can serve as a scaffold for designing selective kinase inhibitors. Its unique structural features allow for high-affinity binding to specific kinase domains, thereby modulating their activity. Recent in vitro and in vivo studies have shown promising results in targeting kinases involved in tumor proliferation and metastasis.

In addition to its potential in oncology, this compound has also been explored for its neuropharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to cross the blood-brain barrier and interact with neurotransmitter receptors. The study suggested that derivatives of this compound could be developed as novel therapeutics for neurological disorders such as Parkinson's disease and schizophrenia. The trifluoroethyl group, in particular, was found to enhance the compound's metabolic stability and bioavailability, making it a promising candidate for further drug development.

The synthesis of 2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one has also seen significant improvements in recent years. Traditional synthetic routes often involved multi-step processes with low yields, but recent advancements in catalytic methods have streamlined its production. For instance, a 2022 study reported a one-pot synthesis using palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the compound. These methodological innovations are expected to facilitate large-scale production and further pharmacological evaluation.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as off-target effects, toxicity profiles, and formulation stability need to be addressed in future studies. However, the growing body of research on 2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethan-1-one underscores its potential as a versatile tool in drug discovery. Continued efforts to elucidate its mechanisms of action and optimize its pharmacological properties will be crucial for realizing its therapeutic potential.

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